3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea
Description
Properties
IUPAC Name |
N-[[4-(3-hydroxy-1-adamantyl)phenyl]carbamothioyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2S/c31-24(26-9-17-5-18(10-26)7-19(6-17)11-26)30-25(33)29-23-3-1-22(2-4-23)27-12-20-8-21(13-27)15-28(32,14-20)16-27/h1-4,17-21,32H,5-16H2,(H2,29,30,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWILNDAHDNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride (SOCl₂) to form adamantane-1-carbonyl chloride.
Reaction with 4-(3-Hydroxyadamantan-1-yl)aniline: The adamantane-1-carbonyl chloride is then reacted with 4-(3-hydroxyadamantan-1-yl)aniline in the presence of a base such as triethylamine (Et₃N) to form the corresponding amide.
Formation of Thiourea Derivative: The amide is subsequently reacted with ammonium thiocyanate (NH₄SCN) in the presence of a catalyst such as hydrochloric acid (HCl) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The compound is synthesized via a multi-step protocol involving:
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Adamantane functionalization : Introduction of a carbonyl group at the 1-position of adamantane using thionyl chloride (SOCl₂) to form adamantane-1-carbonyl chloride .
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Isothiocyanate intermediate formation : Reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate (NH₄SCN) in dry acetone to generate adamantane-1-carbonylisothiocyanate .
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Thiourea coupling : Treatment of the isothiocyanate intermediate with 4-(3-hydroxyadamantan-1-yl)aniline in refluxing acetone, yielding the final thiourea derivative .
Key conditions :
Hydrogen Bonding and Conformational Stability
The thiourea moiety participates in intramolecular and intermolecular hydrogen bonds, critical for stabilizing its molecular conformation:
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Intramolecular H-bond : N–H···O=C between the thiourea NH and carbonyl oxygen, forming a pseudo-six-membered ring .
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Intermolecular H-bond : N–H···S=C interactions create centrosymmetric dimers in the crystalline state .
Spectroscopic evidence :
Thiourea Group
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Nucleophilic substitution : Reacts with alkyl halides (e.g., benzyl bromide) to form S-alkylated derivatives .
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Complexation with metals : The C=S group coordinates with transition metals (e.g., Cu²⁺, Ni²⁺), forming stable chelates .
Hydroxyl Group on Adamantane
-
Esterification : Reacts with acetyl chloride to form acet
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties.
Biology
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, particularly purinergic receptors. Its ability to modulate receptor activity suggests potential applications in pharmacology.
Medicine
- Therapeutic Potential : Investigations into the antiviral and anticancer properties of this compound show promise. Studies have indicated its effectiveness against various cancer cell lines, suggesting it could be developed into a therapeutic agent.
Industry
- Advanced Materials Development : The unique physical and chemical properties of the compound make it suitable for creating advanced materials with specific functionalities.
Research has highlighted the biological activity of 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea in several studies:
Case Studies
- P2X Receptors Inhibition : A study focused on the selective inhibition of h-P2X7R by adamantane-based thioureas demonstrated that structural modifications significantly influenced receptor binding and activity. This research supports the potential use of this compound in developing targeted therapies for conditions involving purinergic signaling.
- Anticancer Activity Assessment : In vitro assays revealed that specific structural modifications within thioureas enhanced antiproliferative effects against various cancer cell lines. These findings indicate the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the thiourea group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Key analogs include:
1-(Adamantane-1-carbonyl)-3-(aryl)thioureas (e.g., nitro-, chloro-, or fluorophenyl substituents).
1-(Adamantane-1-yl)-3-(4-chlorophenyl)thiourea .
1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea .
Table 1: Substituent Effects on Molecular Conformation
In contrast, electron-withdrawing groups (e.g., nitro in compound 3 from ) enhance dipole interactions but reduce solubility. Steric bulk, as seen in 2,4,6-trimethylphenyl derivatives, forces non-planar conformations, altering crystal packing .
Crystallographic and Hirshfeld Surface Analysis
Hirshfeld surface analysis of six 1-(adamantane-1-carbonyl)-3-substituted thioureas () highlights how substituents dictate intermolecular interactions:
Table 2: Hirshfeld Surface Contributions for Key Analogs
| Compound (Substituent) | H-bond Contribution (%) | C–H···π (%) | π–π (%) | Van der Waals (%) |
|---|---|---|---|---|
| 3-hydroxyadamantyl* | ~25 (estimated) | 15 | 10 | 50 |
| 4-nitrophenyl (Compound 3) | 18 | 8 | 20 | 54 |
| 2,4-dichlorophenyl (Compound 4) | 22 | 10 | 12 | 56 |
| 2,4,6-trimethylphenyl | 12 | 20 | 5 | 63 |
*Estimated based on hydroxy group reactivity.
The hydroxyadamantyl group likely increases H-bond contributions compared to nitro or chloro analogs, promoting 3D supramolecular architectures. Chlorine substituents enhance halogen bonding, while methyl groups prioritize C–H···S interactions .
Table 3: Antimicrobial Activity of Selected Derivatives (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans | Reference |
|---|---|---|---|---|
| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 64 | 32 | 128 | |
| 1-(Adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea | 32 | 16 | 64 | |
| Gentamicin (Control) | 2 | 1 | - |
Electron-deficient substituents (e.g., nitro) improve antibacterial potency, likely due to enhanced membrane penetration. The hydroxyadamantyl group may improve antifungal activity via H-bonding with fungal cell components, though this requires validation .
Biological Activity
The compound 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea represents a novel class of thiourea derivatives that have garnered attention due to their potential biological activities, particularly as inhibitors of specific purinergic receptors. This article delves into the biological activity of this compound, highlighting its synthesis, structure, and pharmacological implications.
Synthesis and Structural Characterization
The synthesis of thiourea derivatives typically involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate, followed by treatment with appropriate anilines. For the target compound, the synthesis can be outlined as follows:
- Formation of Adamantane-1-carbonylisothiocyanate :
- React adamantane-1-carbonyl chloride with ammonium thiocyanate in a suitable solvent (e.g., acetone).
- Coupling Reaction :
- Treat the resulting isothiocyanate with 4-(3-hydroxyadamantan-1-yl)aniline to yield the desired thiourea derivative.
Structural characterization is achieved through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, confirming the presence of key functional groups and the overall molecular conformation.
Inhibition of P2X Receptors
Recent studies have indicated that compounds derived from adamantane exhibit significant inhibitory effects on human P2X receptors, particularly h-P2X4 and h-P2X7. These receptors are implicated in various pathological conditions, including neurodegenerative disorders and inflammation.
- Selectivity and Potency : Among synthesized derivatives, certain compounds demonstrated high selectivity for h-P2X4R and h-P2X7R, with IC50 values indicating potent inhibition. For instance, derivatives 4n and 5b were identified as particularly effective against these targets .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various human cancer cell lines. The results showed promising activity:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | <10 | Potent |
| MCF-7 (Breast) | <10 | Potent |
| HCT-116 (Colorectal) | Moderate | Moderate Activity |
| HepG-2 (Liver) | Moderate | Moderate Activity |
| PC-3 (Prostate) | Weak | Weak Activity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of thiourea derivatives is often linked to their ability to modulate receptor activity or interfere with cellular signaling pathways. The adamantane moiety contributes to enhanced binding affinity due to its unique structural properties, which can stabilize interactions with target proteins .
Case Studies
Several case studies have explored the biological implications of adamantane derivatives:
- Study on P2X Receptors : A detailed investigation into the selective inhibition of h-P2X7R by adamantane-based thioureas revealed that modifications at the phenyl ring significantly influenced receptor binding and activity .
- Anticancer Activity Assessment : In vitro assays demonstrated that specific structural modifications in thioureas led to enhanced antiproliferative effects against various cancer cell lines, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing adamantane-based thiourea derivatives, and how can reaction conditions be optimized?
- Answer: Adamantane-thiourea derivatives are typically synthesized via condensation reactions between adamantyl isocyanates/thiocyanates and substituted anilines. For example, 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea was prepared by refluxing 1-adamantylamine with 2,4,6-trimethylphenyl isothiocyanate in ethanol for 4 hours, achieving an 87% yield after recrystallization . Optimization involves adjusting solvent polarity (e.g., ethanol or chloroform/ethanol mixtures), reaction time (4–6 hours), and temperature (reflux conditions). Purity is confirmed via TLC and spectroscopic techniques (FTIR, H/C NMR) .
Q. How is the crystal structure of adamantane-thiourea derivatives characterized, and what key structural parameters are observed?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Dihedral angles: Between adamantane and aryl groups (e.g., 62.7° in 1-(adamantane-1-carbonyl)-3-(4-fluorophenyl)thiourea) .
- Hydrogen bonds: N–H⋯S and N–H⋯O interactions stabilize supramolecular assemblies. For example, N1–H1⋯S1 hydrogen bonds form centrosymmetric dimers with distances of 3.362 Å .
- Bond lengths: C–C bonds in adamantane range from 1.514–1.537 Å, while aryl C–C bonds are 1.359–1.383 Å .
Advanced Research Questions
Q. How do steric and electronic substituents on the phenyl ring influence conformational flexibility and crystal packing in adamantane-thiourea derivatives?
- Answer: Bulky substituents (e.g., 2,4,6-trimethylphenyl) introduce steric hindrance, reducing rotational freedom and favoring specific conformers. Quantum chemical calculations (B3LYP/6-311++G(d,p)) show that trimethyl substitution increases the dihedral angle between the thiourea fragment and aryl ring, altering π-π stacking and C–H⋯π interactions . Electron-withdrawing groups (e.g., nitro, chloro) enhance hydrogen-bonding propensity, while electron-donating groups (e.g., hydroxy) promote weaker interactions like van der Waals forces .
Q. What role do Hirshfeld surface analyses play in quantifying intermolecular interactions, and how do these correlate with experimental crystallographic data?
- Answer: Hirshfeld surfaces map contact contributions (e.g., H⋯H, H⋯S, H⋯O) and calculate enrichment ratios. For six adamantane-thiourea derivatives, H⋯H contacts dominate (50–60%), followed by H⋯S (15–25%) and H⋯O (5–10%). Enrichment ratios >1 indicate favored interactions (e.g., H⋯S in 1-(adamantane-1-carbonyl)-3-(4-nitrophenyl)thiourea). These findings align with SC-XRD data, revealing cooperative hydrogen bonding and π interactions in supramolecular architectures .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and guide the design of adamantane-thiourea analogs?
- Answer:
- DFT: Optimizes molecular geometry and calculates electrostatic potential surfaces, identifying reactive sites. For example, B3LYP/6-31++G(d,p) calculations predict nucleophilic regions at thiourea sulfur and carbonyl oxygen .
- Docking: Evaluates binding affinities to biological targets (e.g., viral proteases, NMDA receptors). Adamantane’s hydrophobic core enhances membrane permeability, while thiourea moieties engage in hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. antibacterial) of structurally similar adamantane-thiourea derivatives?
- Answer: Discrepancies arise from assay conditions (e.g., cell lines, concentrations) and substituent effects. Systematic SAR studies show:
- Antiviral activity: Correlates with adamantane’s rigidity and thiourea’s hydrogen-bonding capacity, as seen in analogs inhibiting influenza A2 .
- Antibacterial activity: Depends on electron-withdrawing substituents (e.g., chloro, nitro) enhancing membrane disruption. For instance, 1-(adamantane-1-carbonyl)-3-(4-chlorophenyl)thiourea shows MIC values of 8 µg/mL against S. aureus .
- Standardization: Use uniform protocols (e.g., CLSI guidelines) and control compounds (e.g., amantadine) to ensure comparability .
Methodological Considerations
- Spectral Characterization: FTIR peaks at 1675 cm (C=O stretch), 1575 cm (C=S), and 3336 cm (N–H) confirm thiourea formation .
- Crystallization: Ethanol/chloroform (1:1) mixtures yield high-quality crystals for SC-XRD .
- Biological Assays: Prioritize cell-based models (e.g., MDCK for antiviral testing) over enzyme assays to account for pharmacokinetic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
